molecular formula C15H14F3N3O3S B2415588 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone CAS No. 2194848-79-6

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone

Cat. No.: B2415588
CAS No.: 2194848-79-6
M. Wt: 373.35
InChI Key: PMUVYDFGVPQQQP-UHFFFAOYSA-N
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Description

“(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone” is a compound with the molecular formula C15H14F3N3O3S and a molecular weight of 373.35. The 1,3,4-thiadiazole moiety in this compound is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

The synthesis of compounds with the 1,3,4-thiadiazole moiety involves several modifications which have shown good potency as anticonvulsant agents . The characterization of synthesized compounds was done by spectral analysis .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities. Heterocyclic moieties like 1,3,4-thiadiazole have diverse activities . The structure-activity relationship through introducing the hydrophilic skeleton and different chains based on BPTES led to the discovery of superior derivative compounds .


Chemical Reactions Analysis

The 1,3,4-thiadiazole moiety exhibits a wide variety of biological activity. They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone involve detailed spectroscopic analysis and structural studies. Compounds with similar structures have been synthesized through substitution reactions and characterized using various spectroscopic techniques. For instance, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was synthesized, and its structure was confirmed by single crystal X-ray diffraction, revealing a chair conformation of the piperidine ring. The crystal structure is stabilized by both inter and intra molecular hydrogen bonds and other interactions, enhancing our understanding of molecular interactions and stability (Karthik et al., 2021).

Antimicrobial Activity

A series of derivatives structurally related to the target compound were evaluated for their antimicrobial properties. Specifically, 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives were synthesized and showed significant antimicrobial activity against tested pathogenic bacterial and fungal strains. This highlights the potential of these compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Anticancer and Antiviral Applications

Research into related compounds demonstrates their potential in anticancer and antiviral therapies. For example, derivatives have been synthesized for evaluation as anticancer agents, indicating the broad applicability of these compounds in therapeutic development (Gouhar & Raafat, 2015). Furthermore, compounds with thiadiazole structures have shown promising in vitro anticoronavirus and antitumoral activity, suggesting their potential in addressing viral diseases and cancer (Jilloju et al., 2021).

Structural and Theoretical Studies

Theoretical calculations and structural studies, including density functional theory (DFT), provide insights into the molecular properties of these compounds. Such studies enable the optimization of structural coordinates, evaluation of HOMO-LUMO energy gaps, and identification of reactive sites on molecular surfaces, which are crucial for understanding the chemical behavior and potential applications of these compounds (Shahana & Yardily, 2020).

Future Directions

The future directions for research on 1,3,4-thiadiazole derivatives could involve further exploration of the structure-activity relationship and the synthesis of new potent antibacterial and antifungal agents . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds .

Properties

IUPAC Name

[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O3S/c16-15(17,18)24-12-3-1-2-10(8-12)13(22)21-6-4-11(5-7-21)23-14-20-19-9-25-14/h1-3,8-9,11H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUVYDFGVPQQQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC(=CC=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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